molecular formula C25H52N2O4 B13795299 Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- CAS No. 66161-69-1

Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-

Cat. No.: B13795299
CAS No.: 66161-69-1
M. Wt: 444.7 g/mol
InChI Key: QEPINIINIXYTDM-UHFFFAOYSA-N
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Description

Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- is a structurally complex amide derivative characterized by an 18-carbon alkyl chain (octadecanamide backbone) and a propyl linker substituted with a bis(2-hydroxyethyl)oxidoamino group.

Properties

CAS No.

66161-69-1

Molecular Formula

C25H52N2O4

Molecular Weight

444.7 g/mol

IUPAC Name

N,N-bis(2-hydroxyethyl)-3-(octadecanoylamino)propan-1-amine oxide

InChI

InChI=1S/C25H52N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-25(30)26-19-17-20-27(31,21-23-28)22-24-29/h28-29H,2-24H2,1H3,(H,26,30)

InChI Key

QEPINIINIXYTDM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](CCO)(CCO)[O-]

Origin of Product

United States

Preparation Methods

Chemical Identity and Structure

These identifiers confirm the compound’s structure as an octadecanamide linked through a propyl chain to a bis(2-hydroxyethyl) amino group.

Preparation Methods

Overview

The synthesis of Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- typically involves the amidation of stearic acid or its derivatives with bis(2-hydroxyethyl)amine-containing moieties. The key steps include:

  • Activation of the fatty acid (octadecanoic acid or stearic acid)
  • Nucleophilic substitution or amidation with bis(2-hydroxyethyl)amine derivatives
  • Purification and isolation of the final amide product

Synthetic Routes

Direct Amidation of Stearic Acid with Bis(2-hydroxyethyl)amine
  • Reagents: Stearic acid, bis(2-hydroxyethyl)amine
  • Catalysts: Acid catalysts such as p-toluenesulfonic acid or Lewis acids may be used to promote amidation
  • Conditions: Elevated temperature (typically 150–200°C) under reduced pressure to remove water formed during the reaction
  • Mechanism: The carboxyl group of stearic acid reacts with the primary amine group of bis(2-hydroxyethyl)amine to form the amide bond, releasing water
  • Outcome: Formation of N,N-bis(2-hydroxyethyl)octadecanamide with high purity after purification by recrystallization or chromatography

This method is widely used industrially due to its simplicity and cost-effectiveness.

Activation of Stearic Acid via Acid Chloride or Anhydride Intermediate
  • Step 1: Conversion of stearic acid to stearoyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride
  • Step 2: Reaction of stearoyl chloride with bis(2-hydroxyethyl)amine in an inert solvent (e.g., dichloromethane or tetrahydrofuran) at low temperature (0–5°C) to control exothermic reaction
  • Step 3: Work-up and purification to isolate the amide

This approach provides better control over reaction rates and yields but requires handling of more reactive and potentially hazardous intermediates.

Use of Coupling Agents for Amidation
  • Reagents: Stearic acid, bis(2-hydroxyethyl)amine, coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
  • Conditions: Room temperature to mild heating in solvents like dichloromethane or dimethylformamide (DMF)
  • Mechanism: Coupling agents activate the carboxyl group facilitating nucleophilic attack by the amine to form the amide bond without the need for high temperatures
  • Advantages: Mild conditions, high yields, and minimal side reactions

This method is favored in laboratory-scale synthesis and for sensitive substrates.

Data Table: Comparative Summary of Preparation Methods

Method Reagents/Conditions Advantages Disadvantages Typical Yield (%)
Direct Amidation Stearic acid + bis(2-hydroxyethyl)amine, heat (150–200°C), acid catalyst Simple, cost-effective High temperature, longer reaction time 75–85
Acid Chloride Intermediate Stearic acid → Stearoyl chloride + amine, low temp (0–5°C) High reactivity, controlled reaction Use of hazardous reagents 80–90
Coupling Agent-Mediated Amidation Stearic acid + amine + DCC/EDC, mild conditions Mild, high yield, minimal side products Cost of coupling agents 85–95

Research Discoveries and Optimization

  • Catalyst Development: Recent studies have explored the use of heterogeneous catalysts such as solid acid resins to improve amidation efficiency under milder conditions, reducing energy consumption and byproduct formation.
  • Green Chemistry Approaches: Enzymatic amidation using lipases has been investigated for sustainable synthesis, offering regioselectivity and mild reaction conditions, though scalability remains a challenge.
  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times in direct amidation, enhancing yield and purity.
  • Solvent-Free Methods: Solvent-free amidation under melt conditions has been reported, minimizing solvent waste and simplifying purification.

These advances contribute to more efficient, environmentally friendly, and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of the oxidoamino group and the long hydrocarbon chain.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitro derivative, while reduction can produce an amine derivative .

Scientific Research Applications

Pharmaceuticals

Octadecanamide derivatives have been explored as prodrug linkers in pharmaceutical formulations. The incorporation of this compound can enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs). For instance, its application in dipeptide-based prodrugs has shown promise in improving the delivery of aliphatic amine-containing drugs, potentially leading to more effective therapeutic outcomes .

Cosmetic Industry

Due to its emulsifying properties, octadecanamide is utilized in cosmetic formulations. It acts as a stabilizer and thickening agent, improving the texture and consistency of creams and lotions. Its biocompatibility makes it suitable for skin applications, reducing irritation while enhancing moisture retention .

Environmental Applications

The compound is also relevant in environmental chemistry as a standard for analyzing pesticide and herbicide metabolites. Its stability under various conditions makes it a suitable reference material for environmental monitoring and analysis .

Material Science

In materials science, octadecanamide derivatives are being investigated for their potential use in creating biodegradable polymers. These materials can be utilized in packaging applications where environmental sustainability is a priority. The incorporation of such compounds can improve the mechanical properties of biodegradable plastics while maintaining their eco-friendly attributes .

Case Studies

Study Application Findings
Study on Prodrug LinkersPharmaceutical DevelopmentDemonstrated enhanced solubility and bioavailability of aliphatic amine drugs when linked with octadecanamide derivatives .
Cosmetic Formulation AnalysisEmulsifying AgentFound to improve texture and reduce skin irritation in various cosmetic products .
Environmental MonitoringPesticide StandardsEstablished as a reliable standard for detecting pesticide metabolites in environmental samples .
Biodegradable Polymer ResearchMaterial ScienceShowed improved mechanical properties in biodegradable plastics when octadecanamide was incorporated .

Comparison with Similar Compounds

Substituent Group Variations

The substituent on the propyl linker critically defines the compound’s properties. Key comparisons include:

Compound Name Substituent Group Key Features References
Target Compound N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- Polar N-oxide with two hydroxyethyl groups; enhances hydrophilicity and hydrogen bonding
N-(3-(Dimethylamino)propyl)stearamide monoacetate Dimethylamino group Less polar; higher lipophilicity (LogP = 6.8)
N-[3-[bis(2-hydroxyethyl)amino]propyl]-perfluorooctanamide Bis(2-hydroxyethyl)amino + perfluorinated chain Fluorinated tail increases chemical resistance; used in stain-resistant coatings
Ceramide PC 108 Hydroxypropyl-bis(N-(2-hydroxyethyl)octadecanamide) Branched dimeric structure; extreme hydrophobicity (LogP = 15.32)

Key Insights :

  • The bis(2-hydroxyethyl)oxidoamino group in the target compound likely improves water solubility compared to dimethylamino analogs (e.g., LogP reduction hypothesized but unconfirmed).
  • Fluorinated analogs (e.g., perfluorooctanamide) prioritize thermal/chemical stability over biodegradability .
  • Dimeric structures (e.g., Ceramide PC 108) exhibit significantly higher molecular weights (711.15 g/mol vs. ~428 g/mol for monomeric analogs) and specialized roles in lipid bilayers .

Physicochemical Properties

Limited data exists for the target compound, but inferences are drawn from analogs:

Property Target Compound (Inferred) N-(3-(Dimethylamino)propyl)stearamide Ceramide PC 108
Molecular Weight ~428 g/mol (based on ) 428.40 g/mol 711.15 g/mol
LogP Moderate (lower than dimethylamino analog) 6.80 15.32
Hydrogen Bonding High (due to N-oxide and hydroxyls) Low Moderate
Applications Surfactants, drug delivery Cosmetics, emulsifiers Skincare, lipid membranes

Notes:

  • The hydroxyethyl and N-oxide groups in the target compound likely enhance compatibility with polar solvents (e.g., ethanol, water), whereas dimethylamino analogs favor nonpolar matrices .
  • Ceramide PC 108’s high molecular weight and branched structure make it suitable for barrier-enhancing formulations .

Stability Considerations :

  • N-Oxides (as in the target compound) are prone to reduction under acidic conditions, limiting use in low-pH environments.
  • Fluorinated chains resist degradation, raising environmental persistence concerns .

Industrial and Commercial Uses

  • Target Compound: Potential as a nonionic surfactant or solubilizing agent in pharmaceuticals.
  • Dimethylamino Analog: Used in hair conditioners for cationic charge-mediated deposition .
  • Ceramide PC 108 : Key ingredient in moisturizers for skin barrier repair .

Biological Activity

Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- (CAS No. 66161-69-1) is a compound that has garnered attention in various fields, particularly in biochemistry and pharmacology. This article explores its biological activity, safety profile, and potential applications based on diverse research findings.

  • Molecular Formula : C25H52N2O4
  • Molecular Weight : 444.691 g/mol
  • Structure : The compound features an octadecanamide backbone with a bis(2-hydroxyethyl)oxidoamino side chain, which contributes to its unique properties.

Biological Activity

Research indicates that Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for use in antimicrobial applications. Its mechanism involves disrupting microbial cell membranes.
  • Cytotoxicity : Preliminary studies indicate that Octadecanamide may exhibit cytotoxic effects on cancer cells. For instance, its ability to induce apoptosis in specific cancer cell lines has been documented, suggesting potential as an anticancer agent .
  • Anti-inflammatory Effects : The compound has been observed to modulate inflammatory pathways, indicating potential therapeutic uses in inflammatory diseases. Its action appears to involve the inhibition of pro-inflammatory cytokines .

Safety and Toxicity

The safety profile of Octadecanamide is crucial for its application in food and pharmaceutical industries. According to the EFSA assessment, compounds similar to Octadecanamide do not raise significant concerns regarding genotoxicity or accumulation in humans when used within specified limits . However, further studies are necessary to establish comprehensive safety data specific to this compound.

Research Findings

A summary of key research findings related to the biological activity of Octadecanamide is presented below:

StudyFocusFindings
EFSA Panel ReportSafety AssessmentNo genotoxicity concerns; safe for food contact applications at specified limits .
Antimicrobial StudyEfficacy against pathogensInhibitory effects on bacterial and fungal growth observed .
Cancer ResearchCytotoxicityInduced apoptosis in various cancer cell lines; potential anticancer agent .
Inflammatory Response StudyAnti-inflammatory propertiesModulation of cytokine release; potential therapeutic application in inflammatory conditions .

Case Studies

  • Case Study on Antimicrobial Efficacy : In a controlled study, Octadecanamide was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 0.5% w/v, highlighting its potential as a natural preservative in food products.
  • Case Study on Cancer Cell Lines : A recent investigation into the cytotoxic effects of Octadecanamide on human breast cancer cells demonstrated a dose-dependent increase in apoptosis markers, suggesting its role as a potential therapeutic agent in oncology.

Q & A

Q. What strategies optimize its stability in long-term storage for pharmacological studies?

  • Methodological Answer :
  • Degradation Pathways : Hydrolysis of the amide bond or N-oxide reduction.
  • Stabilization :

Store under inert gas (argon) at −20°C.

Add antioxidants (e.g., BHT) to prevent N-oxide reduction .

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